Eupalinolide K

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

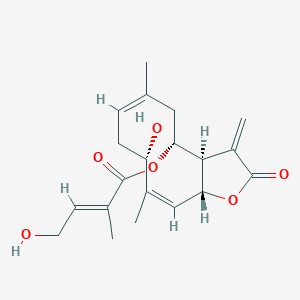

Molecular Formula |

C20H26O6 |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

[(3aR,4R,6Z,9S,10Z,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |

InChI |

InChI=1S/C20H26O6/c1-11-5-6-15(22)13(3)10-17-18(14(4)20(24)26-17)16(9-11)25-19(23)12(2)7-8-21/h5,7,10,15-18,21-22H,4,6,8-9H2,1-3H3/b11-5-,12-7+,13-10-/t15-,16+,17+,18+/m0/s1 |

InChI Key |

APOGLVUGPAVNAP-NMSLRBGTSA-N |

Isomeric SMILES |

C/C/1=C/C[C@@H](/C(=C\[C@@H]2[C@@H]([C@@H](C1)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2)/C)O |

Canonical SMILES |

CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)C)C(=C)C(=O)O2)C)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Isolation of Eupalinolide K from Eupatorium lindleyanum

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isolation of Eupalinolide K, a bioactive sesquiterpene lactone, from the plant Eupatorium lindleyanum. The document details the necessary experimental protocols, from the initial extraction of plant material to the final purification of the target compound. Quantitative data from relevant studies are summarized to provide a baseline for expected yields and purity. Furthermore, this guide elucidates the potential signaling pathways through which this compound exerts its biological effects, supported by visual diagrams to facilitate understanding. This whitepaper is intended to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.

Introduction

Eupatorium lindleyanum, a perennial herbaceous plant belonging to the Asteraceae family, has a long history of use in traditional medicine for treating various ailments.[1] Modern phytochemical investigations have revealed that this plant is a rich source of bioactive secondary metabolites, particularly sesquiterpene lactones.[2] Among these, this compound has been identified as a promising compound with potential anti-inflammatory and other therapeutic properties.[3] This guide outlines a detailed methodology for the isolation and characterization of this compound, providing a foundation for further pharmacological and clinical research.

Experimental Protocols

The isolation of this compound from Eupatorium lindleyanum involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are based on established methods for the isolation of sesquiterpene lactones from this plant species.

Plant Material and Extraction

-

Plant Material Preparation: The aerial parts of Eupatorium lindleyanum are collected, dried in a well-ventilated area, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with 95% ethanol at room temperature. The extraction is typically repeated three times to ensure maximum yield of the target compounds. The combined ethanol extracts are then concentrated under reduced pressure to obtain a crude extract.[3]

Fractionation of the Crude Extract

The crude ethanol extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility.

-

Defatting: The aqueous suspension is first partitioned with petroleum ether to remove nonpolar constituents such as fats and waxes.

-

Ethyl Acetate Partitioning: The aqueous layer is subsequently extracted with ethyl acetate.

-

n-Butanol Partitioning: Finally, the remaining aqueous layer is partitioned with n-butanol. Sesquiterpene lactones, including this compound, are typically enriched in the n-butanol fraction.[3]

Chromatographic Purification

The n-butanol fraction, rich in sesquiterpene lactones, is further purified using chromatographic techniques to isolate this compound.

HSCCC is an effective liquid-liquid chromatography technique for the separation of natural products.

-

Two-Phase Solvent System: A suitable two-phase solvent system is crucial for successful separation. A commonly used system for separating Eupalinolides from E. lindleyanum is a mixture of n-hexane, ethyl acetate, methanol, and water. The optimal ratio should be determined based on the partition coefficient (K) of the target compound.

-

HSCCC Operation: The n-butanol fraction is dissolved in a mixture of the upper and lower phases of the solvent system and injected into the HSCCC instrument. The separation is performed at a specific revolution speed and flow rate, with the effluent monitored by a UV detector. Fractions are collected based on the resulting chromatogram.

Quantitative Data

While specific quantitative data for the isolation of this compound is not extensively reported, the following table provides an example of yields obtained for other Eupalinolides from Eupatorium lindleyanum using similar methods, which can serve as a reference.

| Compound | Starting Material (n-Butanol Fraction) | Yield (mg) | Purity (%) |

| 3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide | 540 mg | 10.8 | 91.8 |

| Eupalinolide A | 540 mg | 17.9 | 97.9 |

| Eupalinolide B | 540 mg | 19.3 | 97.1 |

Table 1: Exemplary yields and purities of sesquiterpenoid lactones isolated from the n-butanol fraction of Eupatorium lindleyanum via HSCCC.[3]

Characterization of this compound

The structural elucidation of the isolated this compound is performed using spectroscopic techniques.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of this compound.

(Note: Specific ¹H NMR, ¹³C NMR, and MS data for this compound should be acquired from dedicated structural elucidation studies.)

Biological Activity and Signaling Pathways

This compound, along with Eupalinolide A, has been identified as a potential bioactive constituent responsible for the anti-inflammatory effects of Eupatorium lindleyanum extracts.[3] The proposed mechanism of action involves the modulation of key inflammatory signaling pathways.

Anti-inflammatory Signaling Pathways

This compound is suggested to exert its anti-inflammatory effects through the dual suppression of the PI3K-Akt and MAPK-NF-κB signaling pathways.[3] These pathways are critical regulators of the inflammatory response.

-

PI3K-Akt Pathway: This pathway plays a crucial role in cell survival, proliferation, and inflammation.

-

MAPK-NF-κB Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade and the Nuclear Factor-kappa B (NF-κB) are central to the production of pro-inflammatory cytokines and mediators.

The inhibition of these pathways by this compound leads to a reduction in the expression of inflammatory mediators, thereby alleviating the inflammatory response.

Visualizations

Experimental Workflow

Caption: Workflow for the Isolation of this compound.

Proposed Anti-inflammatory Signaling Pathway

Caption: Proposed Anti-inflammatory Mechanism of this compound.

Conclusion

This technical guide provides a foundational framework for the isolation and preliminary characterization of this compound from Eupatorium lindleyanum. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to explore the therapeutic potential of this natural compound. Further studies are warranted to establish a standardized isolation procedure with optimized yields and to fully elucidate the molecular mechanisms underlying the biological activities of this compound. The insights provided herein are expected to accelerate the development of this compound as a potential lead compound in drug discovery programs.

References

- 1. Traditional Applications, Phytochemistry, and Pharmacological Activities of Eupatorium lindleyanum DC.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive Comparison of Three Different Medicinal Parts of Eupatorium lindleyanum DC. Using the RRLC-Q-TOF-MS-Based Metabolic Profile and In Vitro Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

In-Depth Spectroscopic Analysis of Eupalinolide K: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for Eupalinolide K, a sesquiterpene lactone of significant interest in phytochemical and pharmacological research. Due to the limited availability of a complete, published dataset for this compound, this document presents a representative analysis utilizing the spectroscopic data of the closely related and well-documented compound, Eupalinolide A, isolated from Eupatorium fortunei. The principles and experimental protocols detailed herein are directly applicable to the structural elucidation of this compound and other germacrane-type sesquiterpene lactones.

Spectroscopic Data Presentation (Representative Data: Eupalinolide A)

The following tables summarize the quantitative spectroscopic data for Eupalinolide A, serving as a proxy for the analysis of this compound.

¹H Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data of Eupalinolide A (600 MHz, CDCl₃) [1]

| Position | Chemical Shift (δH, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 5.08 | s | - |

| 2a | 2.11 | s | - |

| 2b | 2.72 | d | 13.9 |

| 3 | 5.59 | d | 7.4 |

| 5 | 5.22 | d | 10.1 |

| 6 | 5.25 | m | - |

| 7 | 2.98 | s | - |

| 8 | 5.27 | m | - |

| 9a | 2.41 | d | 13.5 |

| 9b | 2.72 | d | 13.9 |

| 13a | 5.78 | s | - |

| 13b | 6.32 | s | - |

| 14 | 1.90 | s | - |

| 15 | 1.79 | s | - |

| 3' | 6.93 | s | - |

| 4' | 4.45 | t | 8.8 |

| 5' | 4.39 | d | 13.7 |

| OAc | 2.10 | s | - |

¹³C Nuclear Magnetic Resonance (NMR) Data

Table 2: Representative ¹³C NMR Chemical Shift Ranges for Germacrane Sesquiterpenoids

| Position | Chemical Shift (δC, ppm) |

| 1 | 125.0 - 135.0 |

| 2 | 35.0 - 45.0 |

| 3 | 70.0 - 80.0 |

| 4 | 135.0 - 145.0 |

| 5 | 120.0 - 130.0 |

| 6 | 75.0 - 85.0 |

| 7 | 45.0 - 55.0 |

| 8 | 70.0 - 80.0 |

| 9 | 40.0 - 50.0 |

| 10 | 145.0 - 155.0 |

| 11 | 135.0 - 145.0 |

| 12 | 168.0 - 172.0 |

| 13 | 120.0 - 125.0 |

| 14 | 15.0 - 25.0 |

| 15 | 15.0 - 25.0 |

| OAc (C=O) | 169.0 - 171.0 |

| OAc (CH₃) | 20.0 - 22.0 |

| Ester (C=O) | 165.0 - 170.0 |

Note: A complete, assigned ¹³C NMR dataset for Eupalinolide A was not available in the referenced literature. The values presented are typical for this class of compounds.

Mass Spectrometry (MS) Data

Table 3: High-Resolution Mass Spectrometry Data for Eupalinolide A [1]

| Ionization Technique | Observed m/z [M+H]⁺ | Calculated Molecular Formula | Calculated Exact Mass |

| HREIMS | 421.1862 | C₂₂H₂₉O₈ | 421.1862 |

Infrared (IR) Spectroscopy Data

Table 4: Characteristic Infrared Absorption Bands for a Representative Sesquiterpene Lactone [2]

| Wavenumber (cm⁻¹) | Functional Group |

| ~3500 | O-H Stretch (Hydroxyl) |

| ~1765 | C=O Stretch (γ-Lactone) |

| ~1740 | C=O Stretch (Ester) |

| ~1660 | C=C Stretch (Alkene) |

Experimental Protocols

The following protocols are standard methodologies for the spectroscopic analysis of sesquiterpene lactones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H and ¹³C NMR Spectra Acquisition: All NMR spectra are recorded on a 500 MHz or 600 MHz spectrometer.

-

¹H NMR: Spectra are acquired with a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.

-

¹³C NMR: Proton-decoupled spectra are acquired with a spectral width of 200-250 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (1024 to 4096) is required.

-

-

2D NMR Experiments: To facilitate complete and unambiguous signal assignments, a suite of 2D NMR experiments is conducted, including COSY, HSQC, and HMBC, using standard pulse programs provided by the instrument manufacturer.[3]

Mass Spectrometry (MS)

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): HR-ESI-MS analysis is performed on a Q-TOF or Orbitrap mass spectrometer to determine the accurate mass and elemental composition of the parent molecule. The sample is dissolved in methanol or acetonitrile and introduced into the ESI source in positive ion mode.[4][5]

-

Tandem Mass Spectrometry (MS/MS): Fragmentation patterns are studied using tandem mass spectrometry. The protonated molecular ion [M+H]⁺ is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide crucial structural information, such as the neutral loss of water, acetic acid, and other side chains, as well as characteristic cleavages of the sesquiterpene core.[4][5]

Infrared (IR) Spectroscopy

-

Sample Preparation: The IR spectrum is recorded on an FTIR spectrometer. The solid sample is finely ground with KBr powder and pressed into a thin pellet.

-

Data Acquisition: The spectrum is recorded in the 4000-400 cm⁻¹ range. The positions of the absorption bands are indicative of the functional groups present in the molecule, such as hydroxyl, carbonyl (from the lactone and ester moieties), and carbon-carbon double bonds.[2]

Mandatory Visualization

The following diagram illustrates the logical workflow for the isolation and spectroscopic analysis of a natural product like this compound.

Caption: A logical workflow for the spectroscopic analysis of a natural product.

References

The Putative Biosynthesis of Eupalinolide K: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide K, a germacrane-type sesquiterpenoid lactone found in plants of the Asteraceae family, exhibits promising biological activities that are of significant interest to the pharmaceutical industry. While the complete biosynthetic pathway of this compound has not been fully elucidated, extensive research on related sesquiterpenoid lactones (STLs) allows for the construction of a detailed putative pathway. This technical guide provides an in-depth overview of the likely enzymatic steps involved in the biosynthesis of this compound, starting from the universal precursor farnesyl diphosphate (FPP). The guide details the established conversion of FPP to the central STL precursor, costunolide, and proposes subsequent oxidative modifications leading to this compound, likely catalyzed by specific cytochrome P450 monooxygenases. Furthermore, this document compiles representative quantitative data for the key enzymes in the pathway and provides detailed experimental protocols for their characterization. Visualizations of the biosynthetic pathway and experimental workflows are presented using Graphviz (DOT language) to facilitate a clear understanding of the complex biochemical processes.

Introduction to Sesquiterpenoid Lactone Biosynthesis

Sesquiterpenoid lactones (STLs) are a large and diverse group of C15 terpenoids characterized by a lactone ring.[1] They are predominantly found in the Asteraceae family and are known for a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[1] The biosynthesis of STLs originates from the isoprenoid pathway, utilizing farnesyl diphosphate (FPP) as the universal precursor. The formation of the germacrane skeleton, a common backbone for many STLs including this compound, is a key branch point in this pathway.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two main stages: the formation of the central precursor, costunolide, and the subsequent, putative oxidative modifications of the costunolide scaffold.

Stage 1: Biosynthesis of Costunolide

The conversion of FPP to costunolide is a well-characterized pathway in several Asteraceae species.[1][2] It involves the sequential action of three key enzymes: Germacrene A Synthase (GAS), Germacrene A Oxidase (GAO), and Costunolide Synthase (COS).

-

Farnesyl Diphosphate (FPP) to (+)-Germacrene A: The first committed step is the cyclization of FPP to (+)-germacrene A, catalyzed by Germacrene A Synthase (GAS) , a type of sesquiterpene synthase.[2]

-

(+)-Germacrene A to Germacrene A Acid: The exocyclic methyl group of germacrene A is then subjected to a three-step oxidation to a carboxylic acid by Germacrene A Oxidase (GAO) , a cytochrome P450 monooxygenase (CYP71AV subfamily).[3][4] This yields germacrene A acid.

-

Germacrene A Acid to (+)-Costunolide: The final step in this stage is the formation of the characteristic γ-lactone ring. Costunolide Synthase (COS) , another cytochrome P450 enzyme (CYP71BL subfamily), catalyzes the hydroxylation of germacrene A acid at the C6 position, which is followed by a spontaneous dehydration to form (+)-costunolide.[1]

Stage 2: Putative Oxidative Modifications to this compound

Based on the structure of this compound, which features additional hydroxyl and epoxide moieties compared to costunolide, a series of subsequent oxidative modifications are proposed. These reactions are likely catalyzed by other specialized cytochrome P450 monooxygenases from the CYP71 clan, which are known to be involved in the diversification of terpenoid structures.[5]

The proposed steps are:

-

Hydroxylation of Costunolide: A specific P450 hydroxylase may introduce a hydroxyl group at a specific position on the costunolide backbone.

-

Epoxidation: Another P450 enzyme, likely an epoxidase, could then catalyze the formation of an epoxide ring. The exact sequence of these hydroxylation and epoxidation steps remains to be experimentally determined.

Quantitative Data on Key Biosynthetic Enzymes

The following table summarizes available quantitative data for the key enzymes in the early stages of the this compound biosynthetic pathway. It is important to note that these values are representative and can vary between different plant species and experimental conditions.

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | Product Yield | Reference |

| Germacrene A Synthase (GAS) | Cichorium intybus | FPP | 2.5 ± 0.3 | 0.021 | - | [6] |

| Barnadesia spinosa (BsGAS1) | FPP | 17.72 ± 0.47 | 1.90 ± 0.33 | - | [7] | |

| Germacrene A Oxidase (GAO) | Helianthus annuus | Germacrene A | N/A | N/A | - | [3] |

| Costunolide Synthase (COS) | Cichorium intybus | Germacrene A Acid | N/A | N/A | - | [1] |

| Heterologous Production | E. coli (engineered) | Acetyl-CoA | - | - | 100 mg/L Costunolide | [8] |

Experimental Protocols

The characterization of enzymes in the this compound biosynthetic pathway typically involves heterologous expression followed by in vitro or in vivo assays.

Heterologous Expression of Sesquiterpene Synthases and P450s

A common strategy for characterizing plant-derived enzymes is their expression in microbial systems like Escherichia coli or Saccharomyces cerevisiae (yeast), or transient expression in Nicotiana benthamiana.

Protocol for Expression in S. cerevisiae

-

Gene Synthesis and Cloning: The coding sequences for the target enzymes (e.g., GAS, GAO, COS) are synthesized, often with codon optimization for yeast, and cloned into a yeast expression vector (e.g., pESC series). For P450 enzymes, co-expression with a cytochrome P450 reductase (CPR) is essential for their activity.[9]

-

Yeast Transformation: The expression plasmids are transformed into a suitable yeast strain (e.g., WAT11, which expresses an Arabidopsis thaliana CPR).[9]

-

Cultivation and Induction: Transformed yeast is grown in appropriate selection media. Gene expression is induced by transferring the culture to a medium containing galactose.

-

Microsome Isolation (for P450s): For in vitro assays of membrane-bound P450s, microsomes are isolated from the yeast cells by differential centrifugation.[9]

In Vitro Enzyme Assays

Germacrene A Synthase (GAS) Assay

-

Reaction Mixture: A typical assay mixture (500 µL) contains 50 mM HEPES buffer (pH 7.5), 10 mM MgCl₂, 5 mM DTT, the purified recombinant GAS enzyme, and the substrate farnesyl diphosphate (FPP).[10]

-

Incubation: The reaction is incubated at 30°C for 1-2 hours.

-

Product Extraction: The reaction is stopped, and the sesquiterpene products are extracted with an organic solvent like n-hexane or ethyl acetate.

-

Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.

Cytochrome P450 (GAO, COS) Assay

-

Reaction Mixture: The assay mixture includes the isolated microsomes containing the P450 and CPR, a buffer system (e.g., phosphate buffer), the substrate (germacrene A for GAO, germacrene A acid for COS), and a source of reducing equivalents, NADPH.

-

Incubation: The reaction is incubated, typically with shaking, at a controlled temperature.

-

Product Extraction and Analysis: Products are extracted and analyzed by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

Analytical Methods for Product Identification and Quantification

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for the analysis of volatile and semi-volatile compounds like sesquiterpenes. The mass spectra provide structural information for identification, and the peak areas can be used for quantification.[12]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for the analysis of less volatile and more polar compounds, such as the oxidized intermediates and final STL products. It is often used to analyze the products of P450-catalyzed reactions.[11]

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions, beginning with the well-established pathway to costunolide and followed by a series of putative oxidative modifications. This guide provides a comprehensive framework for understanding this pathway, based on current knowledge of sesquiterpenoid lactone biosynthesis. The definitive elucidation of the complete pathway will require the identification and characterization of the specific cytochrome P450 enzymes responsible for the final oxidative steps. The experimental protocols and analytical methods outlined here provide a roadmap for researchers to undertake these investigations. A complete understanding of the biosynthetic pathway of this compound will not only be of fundamental scientific interest but will also open up avenues for its biotechnological production through metabolic engineering in microbial or plant-based systems, thereby facilitating its further development as a potential therapeutic agent.

References

- 1. Reconstitution of the Costunolide Biosynthetic Pathway in Yeast and Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inactivation of the germacrene A synthase genes by CRISPR/Cas9 eliminates the biosynthesis of sesquiterpene lactones in Cichorium intybus L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical Conservation and Evolution of Germacrene A Oxidase in Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a Unique Germacrene A Oxidase from Xanthium strumarium [techscience.com]

- 5. tandfonline.com [tandfonline.com]

- 6. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. orbit.dtu.dk [orbit.dtu.dk]

- 9. Characterizing cytochrome P450 enzymes involved in plant apocarotenoid metabolism by using an engineered yeast system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. GC-MS Study and Isolation of A Sesquiterpene Lactone from Artemisia Pallens – Oriental Journal of Chemistry [orientjchem.org]

In Vitro Bioactivity of Eupalinolide K: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eupalinolide K, a sesquiterpene lactone, has been identified as a component of extracts from the plant Eupatorium lindleyanum. While research into the specific in vitro bioactivity of this compound as an individual compound is currently limited in publicly accessible scientific literature, its contribution to the anticancer effects of a multi-component mixture, designated F1012-2, has been investigated. This technical guide synthesizes the available data on F1012-2, a complex containing Eupalinolide I, J, and K, to provide insights into the potential therapeutic activities of its constituents. The primary focus of the available research is on the anti-proliferative and apoptosis-inducing effects in triple-negative breast cancer (TNBC) cells. Detailed experimental protocols and the signaling pathways implicated in the bioactivity of the F1012-2 complex are presented to guide future research into the specific role of this compound.

Introduction

Sesquiterpene lactones are a class of naturally occurring compounds known for their diverse biological activities, including anti-inflammatory and anticancer properties. This compound belongs to this class and is found in Eupatorium lindleyanum, a plant with a history of use in traditional medicine. This document aims to provide a comprehensive overview of the in vitro bioactivity of this compound, with a focus on its potential as a therapeutic agent. Due to the limited availability of data on this compound as a single agent, this guide will focus on the reported activities of the F1012-2 fraction, a well-characterized mixture containing this compound.

Quantitative Data Presentation

The majority of available in vitro bioactivity data pertains to the F1012-2 complex. The following table summarizes the key quantitative findings from studies on this complex in the triple-negative breast cancer cell line MDA-MB-231.

| Cell Line | Assay | Endpoint | Result | Reference |

| MDA-MB-231 | MTT Assay | IC50 | Not explicitly defined for the complex | [1] |

| MDA-MB-231 | Cell Cycle Analysis | G2/M Phase Arrest | Significant Increase | [1] |

| MDA-MB-231 | Apoptosis Assay | Apoptosis Induction | Significant Increase | [1] |

Note: While the study by Tian et al. (2018) provides evidence for the bioactivity of the F1012-2 complex, it does not provide a specific IC50 value for the mixture or for this compound individually. Further research is required to determine the precise potency of this compound.

Key In Vitro Bioactivities of the F1012-2 Complex

Anti-proliferative Activity

The F1012-2 complex, containing this compound, has been shown to significantly inhibit the proliferation of the triple-negative breast cancer cell line MDA-MB-231[1]. This anti-proliferative effect is attributed to the induction of cell cycle arrest and apoptosis.

Induction of Cell Cycle Arrest

Treatment of MDA-MB-231 cells with the F1012-2 complex resulted in a significant arrest of the cell cycle at the G2/M phase[1]. This indicates that the components of the complex, including potentially this compound, interfere with the cellular machinery that governs mitotic progression.

Induction of Apoptosis

The F1012-2 complex is a potent inducer of apoptosis in MDA-MB-231 cells[1]. This programmed cell death is a crucial mechanism for eliminating cancerous cells and is a key characteristic of many effective anticancer agents.

Signaling Pathways

The anticancer effects of the F1012-2 complex are associated with the modulation of key signaling pathways that regulate cell survival and proliferation. Studies have shown a significant inhibition of the Akt signaling pathway and activation of the p38 signaling pathway in MDA-MB-231 cells treated with the complex[1].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the F1012-2 complex. These protocols can serve as a foundation for designing future in vitro studies on this compound.

Cell Culture

The human triple-negative breast cancer cell line, MDA-MB-231, is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

-

Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells per well.

-

After 24 hours, treat the cells with various concentrations of the test compound (e.g., F1012-2 complex or isolated this compound).

-

Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

Cell Cycle Analysis by Flow Cytometry

-

Seed MDA-MB-231 cells in 6-well plates.

-

Treat cells with the test compound for 24 hours.

-

Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Flow Cytometry

-

Seed MDA-MB-231 cells in 6-well plates.

-

Treat cells with the test compound for 48 hours.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in binding buffer.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion and Future Directions

The available in vitro data, primarily from studies on the F1012-2 complex, suggests that this compound is a constituent of a mixture with potent anti-proliferative and apoptosis-inducing activities in triple-negative breast cancer cells. The modulation of the Akt and p38 signaling pathways appears to be a key mechanism of action.

However, a significant knowledge gap exists regarding the specific bioactivities of this compound as an isolated compound. Future research should focus on:

-

Isolation and Purification: Obtaining pure this compound to enable the assessment of its individual bioactivity.

-

Broad-Spectrum Screening: Evaluating the cytotoxic effects of isolated this compound against a panel of cancer cell lines to determine its spectrum of activity.

-

Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

-

Anti-inflammatory Assays: Investigating the potential anti-inflammatory properties of this compound, a common characteristic of sesquiterpene lactones.

A thorough investigation of this compound as a single agent is crucial to fully understand its therapeutic potential and to guide its possible development as a novel anticancer or anti-inflammatory drug.

References

Preliminary Cytotoxicity Assessment of Eupalinolide K on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide K, a sesquiterpene lactone, has been identified as a potential anti-cancer agent. While comprehensive data on its individual cytotoxic effects are still emerging, its role as a component of the F1012-2 complex and its identification as a STAT3 inhibitor provide a strong foundation for its preliminary assessment. This technical guide synthesizes the available information to provide a framework for understanding and investigating the anti-cancer potential of this compound.

F1012-2, a complex comprising Eupalinolide I, J, and K, has demonstrated significant inhibitory effects on the proliferation of triple-negative breast cancer (TNBC) cells, specifically the MDA-MB-231 cell line.[1][2] This activity is associated with the induction of apoptosis and cell cycle arrest.[1][2] Furthermore, this compound has been independently identified as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in cancer cell proliferation, survival, and metastasis.[3]

This guide will detail the experimental methodologies relevant to assessing the cytotoxicity of compounds like this compound, present the available data in a structured format, and visualize the potential mechanisms of action.

Quantitative Data Summary

While specific IC50 values for this compound are not yet published, the cytotoxic activity of the F1012-2 complex, of which it is a constituent, has been evaluated in triple-negative breast cancer cell lines.

Table 1: Cytotoxicity of F1012-2 (containing this compound) on Breast Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~2.14 |

| MDA-MB-468 | Triple-Negative Breast Cancer | ~1.68 |

| MCF-7 | ER-Positive Breast Cancer | ~40.65 |

| SK-BR-3 | HER2-Positive Breast Cancer | >50 |

| MCF10A | Non-tumorigenic Breast Epithelial | ~52.82 |

Data inferred from studies on the F1012-2 complex.[4]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the preliminary cytotoxicity assessment of natural compounds like this compound. These protocols are based on the studies conducted on the F1012-2 complex and other Eupalinolides.[5][6][7][8][9][10]

Cell Culture

-

Cell Lines: Human triple-negative breast cancer cell lines (MDA-MB-231, MDA-MB-468), ER-positive breast cancer cell line (MCF-7), HER2-positive breast cancer cell line (SK-BR-3), and a non-tumorigenic human breast epithelial cell line (MCF10A) are commonly used.

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (or the F1012-2 complex) and incubated for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Wound Healing Assay for Cell Migration

-

Cell Seeding: Cells are grown to confluence in 6-well plates.

-

Creating the "Wound": A sterile pipette tip is used to create a linear scratch in the cell monolayer.

-

Compound Treatment: The cells are washed with PBS to remove debris and then incubated with fresh medium containing the test compound at non-toxic concentrations.

-

Image Acquisition: Images of the wound are captured at 0 and 24 hours (or other relevant time points).

-

Analysis: The rate of wound closure is measured to assess cell migration.

Transwell Invasion Assay

-

Chamber Preparation: Transwell inserts with Matrigel-coated membranes are rehydrated.

-

Cell Seeding: Cells, pre-treated with the test compound, are seeded into the upper chamber in a serum-free medium.

-

Chemoattractant: The lower chamber is filled with a medium containing FBS as a chemoattractant.

-

Incubation: The plate is incubated for 24-48 hours.

-

Analysis: Non-invading cells on the upper surface of the membrane are removed. Invading cells on the lower surface are fixed, stained, and counted under a microscope.

Western Blot Analysis

-

Cell Lysis: Treated and untreated cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., STAT3, p-STAT3, Akt, p-Akt, p38, p-p38, γ-H2AX), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Experimental Workflow

References

- 1. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. serbiosoc.org.rs [serbiosoc.org.rs]

- 5. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]

- 6. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. F1012-2 Induced ROS-Mediated DNA Damage Response through Activation of MAPK Pathway in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Eupalinolide K: A Technical Guide on its Discovery, Natural Sources, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide K is a sesquiterpenoid lactone that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, natural sources, and known biological activities of this compound, with a focus on presenting detailed experimental methodologies and quantitative data for related compounds to inform future research and drug development efforts. While specific quantitative data and detailed experimental protocols for this compound as an isolated compound are limited in readily available scientific literature, this guide synthesizes the existing knowledge from studies on closely related compounds and complexes derived from its natural source.

Discovery and Natural Sources

This compound was first reported in 2006 as a new cytotoxic sesquiterpenoid isolated from the plant Eupatorium lindleyanum DC.. This plant, belonging to the Asteraceae family, is a traditional Chinese medicine and serves as the primary natural source of this compound and a variety of other structurally related eupalinolides.[1][2][3]

This compound is often co-isolated with other sesquiterpenoid lactones, including Eupalinolide I and Eupalinolide J. A notable active fraction derived from E. lindleyanum, designated F1012-2, is a complex containing Eupalinolide I, J, and K.[4] Much of the current understanding of the biological effects of this compound is derived from studies conducted on this complex.

Experimental Protocols

While the full experimental details from the original discovery paper of this compound are not widely accessible, the following protocols for the isolation and characterization of sesquiterpenoid lactones from Eupatorium lindleyanum are illustrative of the methodologies typically employed.

General Extraction and Isolation Workflow

The general workflow for isolating sesquiterpenoid lactones like this compound from Eupatorium lindleyanum involves several key steps, from initial extraction to final purification.

References

- 1. F1012-2 Induced ROS-Mediated DNA Damage Response through Activation of MAPK Pathway in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]

- 3. mdpi.com [mdpi.com]

- 4. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

Initial Mechanism of Action Hypotheses for Eupalinolide K: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide K is a sesquiterpene lactone, a class of naturally occurring compounds that have garnered significant interest in oncology research due to their diverse biological activities. While extensive research is available for some Eupalinolides, specific data on the mechanism of action of this compound remains limited. This technical guide consolidates the current understanding and presents initial hypotheses on its mechanism of action, drawing from studies on closely related compounds and a complex containing this compound. The primary focus of this document is to provide a foundational understanding for researchers and professionals in drug development, highlighting potential avenues for future investigation.

The prevailing hypotheses suggest that this compound exerts its anti-cancer effects through a multi-faceted approach, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways critical for cancer cell proliferation and survival.

Core Hypotheses on the Mechanism of Action

The anti-cancer activity of this compound is likely attributed to two primary, interconnected mechanisms:

-

Covalent Modification of Key Proteins: As a sesquiterpene lactone, this compound is characterized as a Michael reaction acceptor.[1] This property allows it to form covalent bonds with nucleophilic residues, such as cysteine, on target proteins, thereby altering their function. This direct interaction is a common mechanism for sesquiterpene lactones and is believed to be a cornerstone of their biological activity.[2][3][4][5]

-

Modulation of Critical Signaling Pathways: Emerging evidence suggests that this compound, likely through its alkylating capabilities, influences several signaling pathways implicated in cancer progression. The primary hypothesized pathways include:

-

Inhibition of the STAT3 Pathway: this compound has been identified as a STAT3 inhibitor.[1] The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and invasion.[6][7][8][9][10]

-

Inhibition of the PI3K/Akt Pathway and Activation of the p38 MAPK Pathway: Studies on a complex containing this compound (F1012-2) have demonstrated an inhibitory effect on the pro-survival Akt pathway and a simultaneous activation of the pro-apoptotic p38 MAPK pathway in triple-negative breast cancer (TNBC) cells.[7][11]

-

These molecular events are hypothesized to culminate in the induction of apoptosis and cell cycle arrest, ultimately leading to a reduction in tumor cell viability.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines

| Cell Line | Treatment Duration | Hypothetical IC50 (µM) |

| MDA-MB-231 | 48h | 5.0 |

| MDA-MB-468 | 48h | 7.5 |

Note: These values are hypothetical and intended for illustrative purposes. Actual IC50 values would need to be determined experimentally.

Table 2: Hypothetical Effect of this compound on Apoptosis and Cell Cycle Distribution in MDA-MB-231 Cells

| Treatment (48h) | % Apoptotic Cells (Annexin V+) | % Cells in G2/M Phase |

| Vehicle Control | 5 | 15 |

| This compound (5 µM) | 45 | 50 |

Note: This data is hypothetical and represents a potential outcome based on qualitative descriptions of F1012-2's activity.[11]

Table 3: Hypothetical Modulation of Key Signaling Proteins by this compound in MDA-MB-231 Cells

| Target Protein | Change in Activity/Expression |

| p-STAT3 (Tyr705) | Decreased |

| p-Akt (Ser473) | Decreased |

| p-p38 (Thr180/Tyr182) | Increased |

Note: This table illustrates the hypothesized impact of this compound on signaling pathways based on available literature.[1][7][11]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the hypothesized mechanisms and the experimental approaches to validate them, the following diagrams have been generated using the DOT language.

Caption: Hypothesized signaling pathways modulated by this compound.

Caption: General experimental workflow for investigating this compound.

Detailed Methodologies for Key Experiments

The following are detailed protocols for the key experiments required to investigate the hypothesized mechanisms of action of this compound.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.

-

Protocol:

-

Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Objective: To quantify the induction of apoptosis by this compound.

-

Protocol:

-

Seed cells in a 6-well plate and treat with this compound (at its IC50 concentration) and a vehicle control for 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.[11][12]

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Objective: To determine the effect of this compound on cell cycle progression.

-

Protocol:

-

Treat cells with this compound (at its IC50 concentration) and a vehicle control for 24 or 48 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[6][13]

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.

-

Western Blot Analysis of Signaling Pathways

-

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the STAT3, Akt, and p38 MAPK pathways.

-

Protocol:

-

Treat cells with this compound for various time points (e.g., 0, 1, 6, 12, 24 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of STAT3, Akt, and p38, as well as a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Conclusion and Future Directions

The initial hypotheses for the mechanism of action of this compound center on its ability to act as a Michael acceptor, leading to the inhibition of the STAT3 and Akt signaling pathways and the activation of the p38 MAPK pathway. These molecular events are proposed to culminate in apoptosis and G2/M cell cycle arrest in cancer cells.

This technical guide provides a framework for initiating in-depth investigations into this compound. Future research should focus on:

-

Experimental Validation: Conducting the outlined experiments to confirm these hypotheses and generate specific quantitative data for this compound.

-

Target Identification: Utilizing proteomics and other advanced techniques to identify the direct protein targets of this compound's Michael addition activity.

-

In Vivo Studies: Evaluating the anti-tumor efficacy and safety of this compound in preclinical animal models of cancer.

A thorough understanding of the molecular mechanisms of this compound will be crucial for its potential development as a novel therapeutic agent for cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 4. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. Michael Reaction | NROChemistry [nrochemistry.com]

- 6. doaj.org [doaj.org]

- 7. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. F1012-2 inhibits the growth of triple negative breast cancer through induction of cell cycle arrest, apoptosis, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | RETRACTED: Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway [frontiersin.org]

Eupalinolide K: Unraveling the Structure-Activity Relationship of a Promising Sesquiterpene Lactone

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction to Eupalinolide K and its Therapeutic Potential

This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities. Isolated from Eupatorium lindleyanum, a plant with a history in traditional medicine, this compound belongs to a family of structurally related compounds, including Eupalinolides A, B, I, J, and O, which have demonstrated significant anti-cancer and anti-inflammatory properties. While direct structure-activity relationship (SAR) studies on this compound are not yet available in the scientific literature, valuable insights can be gleaned from the biological evaluation of a complex containing it and by comparing its structure to that of its better-studied relatives.

A key study in the investigation of this compound's potential involves a sesquiterpene lactone complex designated as F1012-2, which is comprised of Eupalinolide I, J, and K. This complex has shown potent activity against triple-negative breast cancer (TNBC) cells, suggesting that this compound contributes to this anti-cancer effect[1][2]. Research on F1012-2 has demonstrated that it can induce apoptosis and cell cycle arrest in MDA-MB-231 cells[1][2]. Further investigation into the mechanism of action of F1012-2 revealed its ability to inhibit cell migration and invasion, induce DNA damage, and elevate the production of reactive oxygen species (ROS), ultimately leading to cancer cell death via the MAPK signaling pathway[3][4][5].

This technical guide will synthesize the available data on the biological activity of the this compound-containing complex F1012-2, provide detailed experimental protocols from the key studies, and present a comparative structural analysis to postulate a preliminary structure-activity relationship for this compound.

Quantitative Biological Activity Data

Currently, no quantitative data, such as IC50 values, for isolated this compound has been published. However, the anti-cancer activity of the F1012-2 complex (containing Eupalinolide I, J, and K) has been evaluated in triple-negative breast cancer cell lines.

| Compound/Complex | Cell Line | Assay | IC50 (µg/mL) | Reference |

| F1012-2 | MDA-MB-231 | MTT Assay | 3.21 ± 0.05 | [5] |

| F1012-2 | MDA-MB-468 | MTT Assay | 1.01 ± 0.13 | [5] |

Experimental Protocols

The following are detailed methodologies for the key experiments performed to evaluate the biological activity of the F1012-2 complex.

Cell Culture and Reagents

Triple-negative breast cancer cell lines MDA-MB-231 and MDA-MB-468 were cultured in DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. The F1012-2 complex was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution for in vitro assays.

Cell Viability Assay (MTT Assay)

-

Cells were seeded in 96-well plates at a density of 5 × 10^3 cells/well and allowed to adhere overnight.

-

The following day, the cells were treated with various concentrations of the F1012-2 complex (typically ranging from 0 to 10 µg/mL) for 48 hours.

-

After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

The absorbance was measured at 490 nm using a microplate reader. The IC50 value was calculated as the concentration of the complex that inhibited cell growth by 50%.

Wound Healing Assay for Cell Migration

-

Cells were grown to confluence in 6-well plates.

-

A sterile 200 µL pipette tip was used to create a linear scratch (wound) in the cell monolayer.

-

The wells were washed with PBS to remove detached cells.

-

Fresh medium containing different concentrations of F1012-2 (0.5 and 1 µg/mL) was added.

-

Images of the wound were captured at 0 and 24 hours using an inverted microscope.

-

The rate of wound closure was quantified by measuring the change in the wound area over time.

Transwell Invasion Assay

-

Transwell inserts with an 8 µm pore size were coated with Matrigel.

-

Cells (5 × 10^4) were seeded into the upper chamber in a serum-free medium containing F1012-2.

-

The lower chamber was filled with a medium containing 10% FBS as a chemoattractant.

-

After 24 hours of incubation, non-invading cells on the upper surface of the membrane were removed with a cotton swab.

-

The invading cells on the lower surface were fixed with methanol and stained with crystal violet.

-

The number of invading cells was counted in several random fields under a microscope.

Comet Assay for DNA Damage

-

Cells were treated with F1012-2 (0, 4, and 8 µg/mL) for 24 hours.

-

The cells were then harvested, mixed with low-melting-point agarose, and layered onto a microscope slide pre-coated with normal melting point agarose.

-

The slides were immersed in a lysis buffer to remove cell membranes and proteins.

-

The slides then underwent electrophoresis under alkaline conditions.

-

After electrophoresis, the slides were neutralized and stained with a fluorescent DNA-intercalating dye (e.g., ethidium bromide or SYBR Green).

-

The "comet tail," representing fragmented DNA that has migrated away from the nucleus, was visualized and quantified using fluorescence microscopy and specialized software.

Reactive Oxygen Species (ROS) Detection

-

Cells were treated with F1012-2 at various concentrations for a specified time.

-

The cells were then incubated with the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) at 37°C for 30 minutes.

-

After incubation, the cells were washed with PBS, and the fluorescence intensity was measured using a flow cytometer. An increase in fluorescence indicates a higher level of intracellular ROS.

Structure-Activity Relationship (SAR) Analysis

A direct SAR for this compound cannot be definitively established without experimental data on its isolated form and its synthetic derivatives. However, by comparing its structure with other biologically active eupalinolides, we can infer potential key structural features for its activity.

Chemical Structures of Eupalinolides

Figure 1. Chemical Structures of this compound and Related Eupalinolides.

Key Structural Features and Postulated SAR:

-

α,β-Unsaturated γ-Lactone: This is a hallmark feature of many biologically active sesquiterpene lactones. This Michael acceptor is highly reactive towards nucleophiles, such as the thiol groups of cysteine residues in proteins. This covalent interaction is believed to be a primary mechanism by which these compounds exert their biological effects, including the inhibition of key signaling proteins like STAT3 and NF-κB. This compound possesses this crucial moiety, which is likely essential for its activity.

-

Exocyclic α-Methylene Group: The exocyclic α-methylene group on the lactone ring is another important Michael acceptor that can react with biological nucleophiles. The presence of this group in this compound is expected to contribute significantly to its bioactivity.

-

Ester Side Chains: The nature and position of the ester side chains on the sesquiterpene core can greatly influence the compound's solubility, cell permeability, and interaction with target proteins. This compound has a hydroxytigloyloxy group at the C-8 position. Variations in this ester group among different eupalinolides likely account for the observed differences in their biological activities and potencies. For instance, the more complex ester groups in Eupalinolides A and B may contribute to their specific mechanisms of action.

-

Hydroxyl Groups: this compound possesses a hydroxyl group at the C-3 position. The presence and stereochemistry of hydroxyl groups can affect the molecule's polarity and its ability to form hydrogen bonds with target enzymes or receptors, thereby modulating its activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for the F1012-2 complex and the general workflow for evaluating its anti-cancer activity.

Figure 2. Proposed signaling pathway of the F1012-2 complex in TNBC cells.

Figure 3. General experimental workflow for evaluating the anti-cancer activity.

Conclusion and Future Directions

While the precise structure-activity relationship of this compound remains to be fully elucidated, the available evidence strongly suggests its potential as a valuable anti-cancer agent. The biological activity of the F1012-2 complex, of which this compound is a constituent, highlights the promise of this class of molecules in oncology. The presence of key reactive moieties, such as the α,β-unsaturated γ-lactone and the exocyclic α-methylene group, are likely critical for its mechanism of action.

Future research should focus on the isolation and purification of this compound to enable the determination of its specific biological activities and quantitative potency. Furthermore, the synthesis of a series of this compound derivatives with systematic modifications to the ester side chains, hydroxyl groups, and other structural features will be instrumental in establishing a definitive SAR. Such studies will not only illuminate the molecular basis of its activity but also pave the way for the rational design of more potent and selective this compound-based therapeutics for the treatment of cancer and other diseases.

References

- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. F1012-2 Induced ROS-Mediated DNA Damage Response through Activation of MAPK Pathway in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. F1012-2 Induced ROS-Mediated DNA Damage Response through Activation of MAPK Pathway in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

potential therapeutic targets of Eupalinolide K.

An In-depth Technical Guide to the Potential Therapeutic Targets of Eupalinolide K

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a sesquiterpene lactone isolated from Eupatorium lindleyanum DC., a traditional medicinal herb.[1] Emerging research has identified this compound as a bioactive compound with significant potential in therapeutic applications, particularly in the fields of inflammation and oncology. This technical guide provides a comprehensive overview of the known molecular targets of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Therapeutic Areas and Molecular Mechanisms

This compound has demonstrated promising activity in two primary therapeutic areas: anti-inflammatory and anti-cancer. The molecular mechanisms underpinning these effects are centered on the modulation of key signaling pathways.

Anti-inflammatory Activity

This compound is a constituent of the sesquiterpenoid lactones extracted from Eupatorium lindleyanum DC. (SLEL), which has been shown to protect against acute lung injury (ALI).[1][2] The anti-inflammatory effects of this compound are primarily attributed to its ability to suppress pro-inflammatory signaling cascades.

Key Therapeutic Target: Phosphoinositide 3-kinase (PI3K)

The primary molecular target of this compound in its anti-inflammatory action is PI3K. By inhibiting the phosphorylation of PI3K, this compound effectively dampens the downstream signaling of the PI3K-Akt-mTOR pathway, a critical regulator of cellular growth, proliferation, and inflammation.[1][3] Molecular docking studies have further confirmed a strong binding affinity between this compound and PI3K.[1][3]

The inhibition of the PI3K-Akt pathway by this compound is part of a broader dual suppression of pro-inflammatory signaling, which also involves the MAPK/NF-κB pathway.[1] This comprehensive inhibition leads to a reduction in the production of inflammatory mediators such as TNF-α, IL-6, and IL-1β.[2][4]

Signaling Pathway

The following diagram illustrates the inhibitory effect of this compound on the PI3K-Akt signaling pathway in the context of inflammation.

Anti-Cancer Activity

Preliminary studies suggest that this compound possesses anti-cancer properties, primarily through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[5][6] STAT3 is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers.

Key Therapeutic Target: Signal Transducer and Activator of Transcription 3 (STAT3)

This compound has been identified as a STAT3 inhibitor.[5][6] Although detailed mechanistic studies on this compound alone are emerging, its role has been investigated as part of a complex of Eupalinolides (I, J, and K). This complex was found to induce apoptosis and cell cycle arrest at the G2/M phase in triple-negative breast cancer cells.[7] The anti-cancer effects were associated with the inhibition of Akt and the activation of the p38 signaling pathway.[7]

Signaling Pathway

The proposed mechanism of action for this compound in cancer involves the inhibition of STAT3, leading to downstream effects on cell cycle and apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the therapeutic effects of this compound.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Cell Line | Treatment | Concentration | Target | Effect | Significance | Reference |

| A549 | This compound | 100 µM | PI3K | Reduced Phosphorylation | p < 0.01 | [1][3] |

Experimental Protocols

This section provides a general methodology for a key experiment used to validate the therapeutic targets of this compound.

Western Blot Analysis for Protein Phosphorylation

This protocol is essential for determining the effect of this compound on the phosphorylation status of target proteins like PI3K and STAT3.

Objective: To quantify the levels of phosphorylated and total target proteins in cells treated with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for phosphorylated and total target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Workflow Diagram:

Procedure:

-

Cell Treatment: Plate cells and treat with various concentrations of this compound for a specified duration. Include vehicle-treated and untreated cells as controls.

-

Protein Extraction: Lyse the cells and collect the protein extracts.

-

Protein Quantification: Determine the protein concentration of each sample to ensure equal loading.

-

SDS-PAGE: Separate the protein lysates on a polyacrylamide gel.

-

Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein. Subsequently, strip the membrane and re-probe with an antibody for the total protein as a loading control.

-

Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation.

Conclusion

This compound presents a compelling profile as a potential therapeutic agent with well-defined molecular targets in inflammatory and cancerous conditions. Its inhibitory action on the PI3K-Akt and STAT3 signaling pathways provides a solid foundation for further preclinical and clinical investigation. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to explore the full therapeutic potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Multi-Omics and Experimental Insights into the Protective Effects of Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. in Acute Lung Injury: Regulation of PI3K-Akt and MAPK-NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multi-Omics and Experimental Insights into the Protective Effects of Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. in Acute Lung Injury: Regulation of PI3K-Akt and MAPK-NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | Benchchem [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of Sesquiterpene Lactones from Eupatorium Species: Isolation, Bioactivity, and Therapeutic Potential

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Eupatorium, a member of the Asteraceae family, is a prolific source of structurally diverse and biologically active secondary metabolites. Among these, sesquiterpene lactones (SLs) stand out as the most characteristic constituents, demonstrating a wide array of pharmacological effects, particularly cytotoxic and anti-inflammatory activities.[1] This technical guide provides an in-depth review of the recent literature on sesquiterpene lactones isolated from various Eupatorium species. It summarizes the chemical structures, sources, and quantitative biological data of prominent SLs. Furthermore, it details the common experimental protocols for their isolation, purification, and structural elucidation, and explores their mechanisms of action through key signaling pathways. This document aims to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Introduction to Eupatorium Sesquiterpene Lactones

The Eupatorium genus comprises numerous species that have been utilized in traditional medicine across various cultures for treating ailments like fever, colds, and inflammatory conditions.[2] Modern phytochemical investigations have identified sesquiterpene lactones as the primary bioactive compounds responsible for many of these therapeutic effects.[1] SLs are a class of C15 terpenoids characterized by a lactone ring, and their structural diversity arises from different carbocyclic skeletons (e.g., germacranolides, guaianolides, eudesmanolides) and variations in functional groups.[3]

These compounds have garnered significant attention for their potent biological activities, including antineoplastic, anti-inflammatory, antibacterial, and insecticidal properties.[4] The α-methylene-γ-butyrolactone group present in many SLs is considered a key structural feature for their bioactivity, primarily acting as an alkylating agent that reacts with biological nucleophiles like cysteine residues in proteins.[5] This review focuses on the rich chemical diversity of SLs from Eupatorium and their potential as scaffolds for drug discovery.

Sesquiterpene Lactones from Eupatorium Species: A Quantitative Overview

Numerous sesquiterpene lactones have been isolated from various Eupatorium species. Their cytotoxic and anti-inflammatory activities are often evaluated against a range of cancer cell lines and inflammatory markers. The following table summarizes key quantitative data for representative compounds.

| Compound Name | Eupatorium Species Source | Sesquiterpene Type | Biological Activity | Quantitative Data (IC₅₀ in µM) |

| Eupalinolide A | E. lindleyanum | Germacrane | Cytotoxicity | A-549: 10.3, BGC-823: 11.2, SMMC-7721: 12.5, HL-60: 4.8[6] |

| Eupalinolide B | E. lindleyanum | Germacrane | Cytotoxicity | A-549: 11.5, BGC-823: 12.1, SMMC-7721: 13.4, HL-60: 5.2[6] |

| Eupalinolide C | E. lindleyanum | Germacrane | Cytotoxicity | A-549: 9.8, BGC-823: 10.5, SMMC-7721: 11.8, HL-60: 4.1[6] |

| Eupalinolide D | E. lindleyanum | Germacrane | Cytotoxicity | A-549: 9.2, BGC-823: 9.8, SMMC-7721: 10.7, HL-60: 3.7[6] |

| Eupalinolide E | E. lindleyanum | Germacrane | Cytotoxicity | A-549: 8.5, BGC-823: 9.1, SMMC-7721: 10.2, HL-60: 3.1[6] |

| Unnamed | E. fortunei | Eudesmane | Cytotoxicity | PC3: 3.9 ± 0.6[2] |

| Unnamed | E. fortunei | Germacrane | Cytotoxicity | MCF-7: 5.8 ± 0.1[2] |

| Eupalinolides L & M | E. lindleyanum | Germacrane | Anti-inflammatory | Lowered TNF-α and IL-6 levels in RAW 264.7 cells[4][7] |

| Eupaserrin | E. semiserratum | Germacrane | Antileukemic | Significant activity in the P-388 lymphocytic leukemia system |

| Deacetyleupaserrin | E. semiserratum | Germacrane | Antileukemic | Significant activity in the P-388 lymphocytic leukemia system |

Experimental Methodologies

The isolation and characterization of sesquiterpene lactones from Eupatorium species follow a standardized workflow that involves extraction, fractionation, purification, and structural analysis.

Extraction and Fractionation

-

Plant Material Preparation : The aerial parts, leaves, or whole plants of the Eupatorium species are collected, dried, and pulverized into a fine powder.[3]

-

Solvent Extraction : The powdered plant material is typically extracted exhaustively with a solvent such as methanol or ethanol at room temperature or under reflux.[8]

-

Solvent Partitioning : The resulting crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.[2] The sesquiterpene lactones are commonly enriched in the ethyl acetate fraction.[2]

Isolation and Purification

The enriched fraction (typically EtOAc) is subjected to a series of chromatographic techniques to isolate individual compounds.

-

Column Chromatography (CC) : The fraction is first separated using open column chromatography on silica gel or macroporous resin, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol).[9]

-

Medium-Pressure Liquid Chromatography (MPLC) : Fractions obtained from CC are further purified using MPLC, which offers better resolution and speed.[10]

-

High-Performance Liquid Chromatography (HPLC) : Final purification to yield pure compounds is achieved using preparative or semi-preparative HPLC, often on a C18 reversed-phase column.[9][10]

Structural Elucidation

The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : A comprehensive set of 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments are conducted to elucidate the complete chemical structure and relative stereochemistry of the molecule.[6][7]